molecular formula C9H11FO3 B6343125 2,3-Dimethoxy-6-fluorobenzyl alcohol CAS No. 1260814-69-4

2,3-Dimethoxy-6-fluorobenzyl alcohol

Cat. No.: B6343125
CAS No.: 1260814-69-4
M. Wt: 186.18 g/mol
InChI Key: LUKQHVLVCCBCAX-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol It is characterized by the presence of two methoxy groups and one fluorine atom attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-fluorobenzyl alcohol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: 2,3-Dimethoxy-6-fluorobenzaldehyde, 2,3-Dimethoxy-6-fluorobenzoic acid.

    Reduction: 2,3-Dimethoxy-6-fluorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,3-Dimethoxy-6-fluorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy and fluorine groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzyl alcohol
  • 2,3-Dimethoxy-6-chlorobenzyl alcohol
  • 2,3-Dimethoxy-6-bromobenzyl alcohol

Comparison: 2,3-Dimethoxy-6-fluorobenzyl alcohol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(6-fluoro-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKQHVLVCCBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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